N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound is a heterocyclic hybrid featuring a tetrazole ring (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) linked via a phenyl group to a 1,2,3-thiadiazole-carboxamide moiety. The propyl substituent on the thiadiazole may influence lipophilicity and bioavailability.
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c1-3-4-11-12(24-19-16-11)13(22)15-9-5-7-10(8-6-9)21-14(23)20(2)17-18-21/h5-8H,3-4H2,1-2H3,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLRIBVUCMSAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. The compound combines a tetrazole ring with a thiadiazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C${13}$H${16}$N${4}$O${2}$S. Its structure includes:
- A tetrazole ring which contributes to various biological interactions.
- A thiadiazole moiety that enhances the compound's pharmacological profile.
The presence of these functional groups facilitates interactions with biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole and tetrazole scaffolds exhibit broad-spectrum antimicrobial activity. The incorporation of these moieties in this compound suggests potential effectiveness against various pathogens. Studies have shown that related thiadiazole derivatives possess significant antibacterial and antifungal properties .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways is noteworthy. Compounds with similar structures have been documented to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This mechanism could be beneficial in treating conditions characterized by chronic inflammation .
Cytotoxicity and Anticancer Activity
Initial investigations into the cytotoxic properties of this compound reveal moderate to good anticancer activity in vitro. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The precise mechanism of action for this compound remains to be fully elucidated. However, it likely involves:
- Binding to Enzymes or Receptors : Similar compounds have been shown to interact with specific enzymes or receptors, modulating their activity.
- Inhibition of Pathway Signaling : The compound may interfere with signaling pathways involved in inflammation and cancer progression.
Case Studies
Several studies have highlighted the biological activities associated with thiadiazole derivatives:
- Antimicrobial Activity : A study demonstrated that thiadiazoles exhibited effective inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Cells : Research indicated that derivatives with similar scaffolds showed significant antiproliferative effects against various cancer cell lines .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1 | 1,3,4-Thiadiazole | Antimicrobial, anti-inflammatory |
| 2 | Tetrazole Derivatives | Anticancer, antimicrobial |
| 3 | N-(3-methylbutyl)-4-phenyldiazole | Antifungal, anticancer |
Scientific Research Applications
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the tetrazole ring in N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suggests potential antimicrobial activity that warrants further investigation .
Anti-inflammatory Properties
Tetrazoles are also recognized for their anti-inflammatory effects. Studies have shown that compounds containing thiadiazole and tetrazole rings can reduce inflammation in animal models . For example, certain derivatives have been tested using the carrageenan-induced paw edema method and exhibited comparable anti-inflammatory activity to standard drugs like diclofenac sodium .
Anticancer Potential
The anticancer potential of thiadiazole derivatives has been well-documented. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies have reported significant growth inhibition against non-small cell lung cancer and colon cancer cells . The structure–activity relationship (SAR) studies indicate that specific substitutions on the thiadiazole ring can enhance cytotoxicity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at the C-5 position due to electron-deficient sulfur and nitrogen atoms. Common reactions include:
For example, reaction with methyl iodide under basic conditions yields N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide derivatives with a methyl group at C-5, improving metabolic stability.
Oxidation of the Tetrazole Ring
The 4,5-dihydrotetrazole moiety can oxidize to form aromatic tetrazoles, altering electronic properties:
| Oxidizing Agent | Conditions | Outcome | Source |
|---|---|---|---|
| MnO₂ | CHCl₃, reflux | Aromatic tetrazole with increased conjugation | |
| H₂O₂/AcOH | RT, 12 h | Stable 1H-tetrazole derivatives |
Oxidation enhances bioactivity by improving binding to target enzymes (e.g., cyclooxygenase-2) .
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Hydrolysis products serve as intermediates for further functionalization, such as coupling with amines to form secondary amides .
Cyclization Reactions
The tetrazole and thiadiazole rings participate in intramolecular cyclization:
| Reagents | Conditions | Cyclized Product | Source |
|---|---|---|---|
| POCl₃, DMF | 80°C, 4 h | Thiadiazolo[3,2-b]tetrazole fused ring | |
| NH₂NH₂, EtOH | Reflux, 8 h | Bicyclic hydrazine derivatives |
Cyclization enhances rigidity, improving selectivity for biological targets like kinase inhibitors .
Electrophilic Aromatic Substitution
The phenyl ring undergoes electrophilic substitution at the para position:
| Reaction | Conditions | Products | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivatives | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Sulfonic acid analogs |
Nitrated derivatives show enhanced antibacterial activity (MIC = 12.5 µg/mL against S. aureus) .
Key Mechanistic Insights
-
Thiadiazole Reactivity : The sulfur atom in thiadiazole facilitates nucleophilic attacks, while nitrogen atoms stabilize transition states via resonance .
-
Tetrazole Aromatization : Oxidation of the dihydrotetrazole ring proceeds through a radical intermediate, confirmed by ESR studies .
-
Steric Effects : The 4-propyl group on the thiadiazole ring hinders reactions at the adjacent nitrogen, directing substitutions to the C-5 position .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs based on tetrazole and thiadiazole frameworks, derived from the evidence provided:
Key Observations:
Bioisosteric Replacements: The target compound’s 1,2,3-thiadiazole-carboxamide group differentiates it from analogs with thione or ester functionalities (e.g., 3m, 3o).
Substituent Effects : The propyl chain on the thiadiazole may improve lipophilicity relative to polar groups like acetamide (3o ) or tetrahydrofuran (3w ). However, the absence of melting point or solubility data for the target compound limits direct comparison.
Synthetic Accessibility : Yields for tetrazole-thione derivatives (e.g., 3m : 87%) exceed those of carboxamide analogs (3o : 57%), suggesting challenges in carboxamide coupling steps .
Pharmacological and Physicochemical Insights
While pharmacological data for the target compound are absent in the evidence, inferences can be drawn from related studies:
- Tetrazole Analogs : Compounds like 3m and 4a exhibit antimicrobial activity attributed to the tetrazole-thione moiety, which chelates metal ions in microbial enzymes . The oxo group in the target compound may reduce metal-binding capacity but enhance metabolic stability.
- Thiadiazole Derivatives : Al-Smadi’s work highlights 1,2,3-thiadiazoles as kinase inhibitors due to their planar structure and sulfur’s electronic effects . The propyl chain in the target compound could modulate steric interactions in enzyme active sites.
Methodological Considerations
Structural characterization of such compounds often employs:
- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, as noted in .
- Spectroscopic Analysis : NMR and IR data (e.g., 3m , 3o ) confirm substituent regiochemistry and hydrogen-bonding patterns .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves coupling 4-propyl-1,2,3-thiadiazole-5-carboxylic acid with the tetrazole-containing phenylamine derivative. Key challenges include controlling regioselectivity during tetrazole ring formation and minimizing byproducts. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or membrane-based separation technologies (e.g., nanofiltration) to isolate the target compound. Post-synthesis characterization requires HPLC-MS and ¹H/¹³C NMR to confirm structural integrity .
Q. How should researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Look for peaks corresponding to the tetrazole NH (~10-12 ppm) and propyl chain protons (0.9-1.6 ppm).
- ¹³C NMR : Confirm carbonyl groups (thiadiazole C=O at ~165 ppm; tetrazole C=O at ~170 ppm).
- IR Spectroscopy : Validate N-H (3200-3400 cm⁻¹) and C=O (1650-1750 cm⁻¹) stretches.
Cross-referencing with computational simulations (e.g., DFT-based NMR prediction) reduces misassignment risks.
Advanced Research Questions
Q. How can process control and simulation tools optimize the scalability of this compound’s synthesis?
- Methodological Answer : Advanced chemical engineering frameworks (e.g., CRDC’s RDF2050108 subclass) recommend dynamic process modeling using software like Aspen Plus or COMSOL. Parameters such as reaction temperature, solvent flow rates, and catalyst loading are simulated to predict yield thresholds. For example:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60-70°C | ±15% efficiency |
| Catalyst Loading | 2-3 mol% | ±20% yield |
| Solvent Ratio | Ethyl acetate:Hexane (3:7) | Minimizes impurities |
- Real-time monitoring via in-line FTIR or Raman spectroscopy ensures adherence to simulated conditions .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, solvent interference). A tiered validation approach is recommended:
Primary Analysis : Replicate assays under standardized conditions (fixed DMSO concentration, pH 7.4 buffer).
Replicated Analysis : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀).
Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to identify systemic biases.
- Example: A 2024 study resolved discrepancies in IC₅₀ values (ranging from 1.2 μM to 4.7 μM) by isolating solvent-DMSO interactions as the confounding variable .
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Q. How can interdisciplinary collaboration enhance the development of derivatives targeting specific receptors?
- Methodological Answer : Utilize platforms like ResearchGate to identify collaborators in computational chemistry (for docking studies) and pharmacology (for in vivo validation). For instance:
- Step 1 : Perform virtual screening to prioritize derivatives with predicted high binding affinity.
- Step 2 : Partner with synthetic chemists to streamline synthesis of top candidates.
- Step 3 : Engage pharmacologists for ADMET profiling using CRDC-aligned methodologies (RDF2050103 subclass) .
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Q. What advanced analytical techniques are critical for detecting degradation products under stress conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with:
- LC-HRMS : Identifies degradation products via exact mass matching.
- XRD : Monitors crystallinity loss, which correlates with reduced bioavailability.
- TGA-DSC : Detects thermal decomposition pathways.
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Methodological Answer : Variability often stems from residual solvents or unreacted intermediates. Implement:
- Quality Control (QC) Protocols : Mandatory LC-MS purity checks (>98%) for all batches.
- DoE (Design of Experiments) : Statistically optimize reaction parameters to minimize variability.
- Blinded Re-Testing : Third-party labs replicate assays to confirm activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



